molecular formula C15H24O2 B10779593 (+)-Curdione

(+)-Curdione

Cat. No.: B10779593
M. Wt: 236.35 g/mol
InChI Key: KDPFMRXIVDLQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Curdione is a naturally occurring sesquiterpene compound found predominantly in the rhizomes of Curcuma species, such as Curcuma zedoaria and Curcuma aromatica. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Curdione can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from Curcuma species. The rhizomes are harvested, dried, and subjected to steam distillation or solvent extraction to isolate the essential oils. The oils are then further purified using chromatographic techniques to obtain pure this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (+)-Curdione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form curdione epoxide.

    Reduction: Reduction reactions can convert this compound to dihydrocurdione.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Curdione epoxide.

    Reduction: Dihydrocurdione.

    Substitution: Halogenated derivatives of curdione.

Scientific Research Applications

(+)-Curdione has a wide range of scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.

    Biology: Studies have shown its potential in modulating biological pathways, making it a valuable tool in cellular and molecular biology research.

    Medicine: Its anti-inflammatory and anti-tumor properties are being explored for the development of new therapeutic agents.

    Industry: this compound is used in the formulation of natural health products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-Curdione involves multiple molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. Additionally, this compound modulates the expression of various cytokines and enzymes involved in inflammatory processes. Its anti-tumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

(+)-Curdione can be compared with other sesquiterpenes such as:

    Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.

    Germacrone: A sesquiterpene with similar anti-tumor activities.

    Furanodiene: Known for its anti-inflammatory and anti-cancer effects.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Unlike curcumin, which is more widely studied, this compound offers a different spectrum of bioactivity, particularly in its anti-microbial and anti-tumor effects.

Properties

IUPAC Name

6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFMRXIVDLQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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